Lithium pentadecanoate

Description

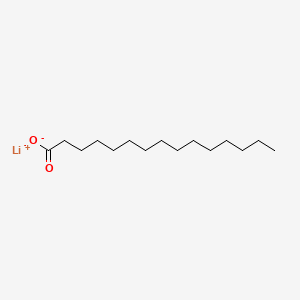

Lithium pentadecanoate (C15H29COOLi) is a lithium salt of pentadecanoic acid, a saturated fatty acid with a 15-carbon chain. Its CAS registry number is 20466-33-5 .

Properties

CAS No. |

4499-93-8 |

|---|---|

Molecular Formula |

C15H29LiO2 |

Molecular Weight |

248.4 g/mol |

IUPAC Name |

lithium;pentadecanoate |

InChI |

InChI=1S/C15H30O2.Li/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17;/h2-14H2,1H3,(H,16,17);/q;+1/p-1 |

InChI Key |

PCNUMQYMOJIMKN-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].CCCCCCCCCCCCCCC(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium pentadecanoate can be synthesized through the neutralization of pentadecanoic acid with lithium hydroxide. The reaction typically involves dissolving pentadecanoic acid in an appropriate solvent, such as ethanol, and then adding lithium hydroxide solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound and water.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors where pentadecanoic acid and lithium hydroxide are combined under controlled conditions. The reaction mixture is then purified to remove any unreacted starting materials and by-products, yielding high-purity this compound.

Chemical Reactions Analysis

Thermal Decomposition

Lithium pentadecanoate undergoes thermal decomposition under inert atmospheres, similar to lithium stearate. At elevated temperatures, it likely breaks down into intermediate products such as lithium oxalate (Li₂C₂O₄) or lithium carbonate (Li₂CO₃). For example:

The exact decomposition pathway may vary depending on temperature and reaction conditions.

Oxidation

In oxygen-rich environments, this compound can oxidize to form carboxylic acids. This reaction is consistent with the behavior of other lithium alkanoates, where oxidation leads to chain cleavage and production of acidic byproducts.

Substitution Reactions

This compound participates in cationic substitution reactions. For instance, the lithium ion (Li⁺) can be replaced by other cations (e.g., Na⁺, Mg²⁺) under appropriate conditions, forming new alkanoate salts. This mechanism is analogous to metathesis reactions observed in lithium stearate :

3. Physical and Structural Properties

While direct data for this compound is limited, insights can be drawn from related compounds:

4. Research Findings and Applications

Structural Studies

Research on lithium alkanoates reveals phase transitions and solid-state behavior. For example, lithium pentanoate undergoes solid-to-solid transitions at specific temperatures (e.g., ~549 K) . Longer-chain alkanoates like this compound may exhibit similar polymorphic behavior, influenced by chain length and intermolecular forces.

Precipitation and Recovery

Lithium alkanoates are used in lithium recovery processes. Sodium or choline soaps (e.g., stearate) can precipitate lithium via metathesis reactions . While this compound itself is not explicitly studied, its low solubility in water (due to high Krafft points) suggests potential applications in lithium extraction from aqueous solutions .

5. Applications

this compound may find use in:

-

Lubricants : As a thickening agent in greases, leveraging its soap-like properties.

-

Nuclear Technology : Similar to lithium salts used in nuclear reactors (e.g., LiF-BeF₂) .

-

Industrial Precipitation : In lithium recovery processes, particularly when combined with other alkanoates .

6. Challenges and Limitations

-

Synthesis : Large-scale production may face challenges due to the need for precise temperature control and purification .

-

Recovery : Acidic dissolution (e.g., HCl in ethanol) is often required to regenerate lithium from alkanoate precipitates, as aqueous dissolution alone is inefficient .

This compound’s reactivity aligns with trends observed in shorter- and longer-chain lithium alkanoates. Further structural and thermodynamic studies would clarify its unique properties and expand its industrial applications.

Scientific Research Applications

Lithium pentadecanoate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other lithium salts.

Biology: Studied for its potential effects on cellular processes and as a model compound for understanding the behavior of lithium salts in biological systems.

Medicine: Investigated for its potential therapeutic effects, particularly in the context of mood stabilization and neuroprotection.

Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of lithium pentadecanoate involves its dissociation into lithium ions and pentadecanoate ions in solution. The lithium ions can interact with various molecular targets, including enzymes and ion channels, modulating their activity. This interaction can affect cellular signaling pathways, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Research Findings and Challenges

- Ionic Radius Effects: Shannon’s revised ionic radii data explain why lithium carboxylates generally exhibit lower solubility than sodium or potassium analogs.

- Knowledge Gaps: Detailed studies on this compound’s physicochemical properties (e.g., phase behavior, conductivity) are sparse. Future research should explore its use in biodegradable materials or high-temperature lubricants.

Biological Activity

Lithium pentadecanoate, a lithium salt of pentadecanoic acid (C15H29O2Li), has garnered interest due to its potential biological activities and therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

This compound is characterized by its long-chain fatty acid structure, which influences its solubility and biological interactions. The compound exhibits limited water solubility but shows some solubility in organic solvents such as ethanol . Its molecular structure includes a lithium ion coordinated with the carboxylate group of pentadecanoic acid, which is significant for its biological function.

Lithium compounds are well-known for their mood-stabilizing effects, particularly in the treatment of bipolar disorder. This compound may share similar mechanisms with other lithium salts, primarily through:

- Modulation of Neurotransmitter Systems : Lithium influences neurotransmitter release and receptor sensitivity, particularly serotonin and dopamine pathways .

- Effects on Mitochondrial Function : Research indicates that lithium enhances mitochondrial function and protects against cell toxicity, which may contribute to its neuroprotective effects in psychiatric conditions .

- Anti-inflammatory Properties : Lithium has been shown to reduce inflammatory markers in bipolar disorder patients, suggesting a role in modulating neuroinflammation .

2. Pharmacological Studies

A review of existing literature reveals several studies focusing on the pharmacological properties of this compound:

- In vitro Studies : In cell culture models, this compound demonstrated protective effects against oxidative stress-induced apoptosis. This aligns with findings that lithium compounds can enhance cellular resilience through mitochondrial protection .

- Animal Models : Animal studies have shown that this compound can improve behavioral outcomes in models of depression and anxiety, reinforcing its potential as a therapeutic agent for mood disorders.

Data Table: Summary of Biological Activities

Case Study 1: Efficacy in Bipolar Disorder

A clinical study examined the effects of this compound on patients with bipolar disorder. Results indicated significant reductions in depressive symptoms among lithium responders compared to non-responders. The study highlighted the importance of monitoring inflammatory markers alongside mood stabilization treatments .

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of this compound in a rodent model subjected to induced oxidative stress. The findings revealed that treatment with this compound significantly reduced neuronal death and improved cognitive function post-stress exposure .

Research Findings

Recent research emphasizes the need for further exploration into the specific biological pathways influenced by this compound. Investigations into its pharmacokinetics, optimal dosing regimens, and long-term safety profiles are crucial for establishing its clinical utility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.